molecular formula C8H16ClN7O2S3 B048433 Famotidine HCl CAS No. 125193-62-6

Famotidine HCl

Cat. No.: B048433
CAS No.: 125193-62-6
M. Wt: 373.9 g/mol
InChI Key: OONJNILIBCMSNC-UHFFFAOYSA-N
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Description

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide;hydrochloride is a complex organic compound with the molecular formula C8H15ClN6S2. It is known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring and multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide;hydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-aminothiazole with formaldehyde and hydrogen sulfide to form the intermediate compound. This intermediate is then reacted with various reagents to introduce the diaminomethylideneamino and sulfamoyl groups, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

Scientific Research Applications

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide
  • 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoic acid
  • Famotidine and its derivatives

Uniqueness

Compared to similar compounds, 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

125193-62-6

Molecular Formula

C8H16ClN7O2S3

Molecular Weight

373.9 g/mol

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride

InChI

InChI=1S/C8H15N7O2S3.ClH/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11;/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14);1H

InChI Key

OONJNILIBCMSNC-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N.Cl

Isomeric SMILES

C1=C(N=C(S1)N=C(N)N)CSCC/C(=N/S(=O)(=O)N)/N.Cl

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N.Cl

Synonyms

Famotidine
Famotidine Hydrochloride
MK 208
MK-208
MK208
Pepcid
YM 11170
YM-11170
YM11170

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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